molecular formula C12H14N2O4 B604766 Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate CAS No. 132577-23-2

Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate

Cat. No. B604766
CAS RN: 132577-23-2
M. Wt: 250.25g/mol
InChI Key: LHCCVJIVDUBHRD-MKMUEOJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate, also known as ethyl ferulate, is a chemical compound that has gained attention in recent years due to its potential applications in various scientific research fields.

Scientific Research Applications

Synthesis and Structural Studies

Research has explored the synthesis and structural dynamics of compounds similar to Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate, focusing on their isomeric forms and steric structures. For instance, a study by Kawamura et al. (2020) investigated the synthesis of 2-arylhydrazono-4-chloro-3-oxobutanoates, revealing how these compounds exist as (E)/(Z)-hydrazone isomers in solution. The equilibrium between these forms was shown to correlate with substituent constants, highlighting the influence of the 4-chloro substituent on isomer stability Kawamura et al., 2020. Another study focused on the steric structure of fluorinated 2-arylhydrazono-3-oxo esters, finding that these compounds predominantly exist as Z isomers due to intramolecular hydrogen bonding Khudina et al., 2009.

Antioxidant Properties

The antioxidant properties of 4-hydroxycoumarin derivatives, including Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate, have been investigated. Stanchev et al. (2009) evaluated the antioxidant activity of several 4-hydroxycoumarin derivatives, finding that one compound exhibited significant scavenger activity, highlighting the potential of these derivatives in antioxidant applications Stanchev et al., 2009.

Growth-Regulating Activity on Plants

The growth-regulating effects of 4-hydroxycoumarin derivatives on plants have also been studied. Stanchev et al. (2010) researched the impact of these compounds on soybean plants, demonstrating that they can regulate growth in a concentration-dependent manner, with significant effects on shoot and root biomass, as well as nitrogenase activity Stanchev et al., 2010.

Enzymatic Reduction in Organic Solvents

Research by Shimizu et al. (1990) delved into the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate, demonstrating efficient asymmetric reduction using microbial aldehyde reductase. This study showcases the potential of biocatalysis in producing chiral compounds, which are of significant interest in pharmaceutical synthesis Shimizu et al., 1990.

properties

IUPAC Name

ethyl (Z)-3-hydroxy-2-[(4-hydroxyphenyl)diazenyl]but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-3-18-12(17)11(8(2)15)14-13-9-4-6-10(16)7-5-9/h4-7,15-16H,3H2,1-2H3/b11-8-,14-13?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCCVJIVDUBHRD-MKMUEOJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C)/O)/N=NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302472
Record name Butanoic acid, 2-[(4-hydroxyphenyl)hydrazono]-3-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(4-hydroxyphenyl)hydrazono]-3-oxobutanoate

CAS RN

132577-23-2
Record name Butanoic acid, 2-[(4-hydroxyphenyl)hydrazono]-3-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.